

# DA-302168S: A Technical Guide to the Oral GLP-1 Receptor Agonist

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## Compound of Interest

Compound Name: DA-302168S

Cat. No.: B15569558

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## Abstract

**DA-302168S** is a novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation as a therapeutic agent for type 2 diabetes and obesity. As an alternative to injectable peptide-based GLP-1R agonists, **DA-302168S** offers the potential for improved patient compliance and convenience. Preclinical and early-phase clinical studies have demonstrated its promising safety, pharmacokinetic, and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the efficacy and safety of **DA-302168S**, along with detailed experimental protocols for key studies.

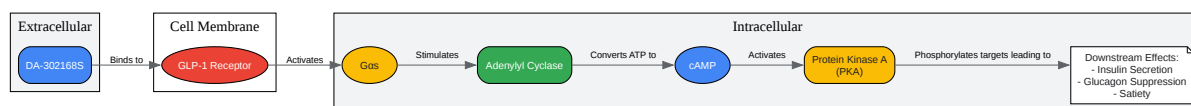
## Chemical Structure and Physicochemical Properties

**DA-302168S** is a synthetic small molecule with the following identifiers and properties:

Property	Value
Molecular Formula	C <sub>33</sub> H <sub>24</sub> ClF <sub>2</sub> N <sub>3</sub> O <sub>5</sub>
Molecular Weight	616.01 g/mol
CAS Number	2969158-02-7
Appearance	Not publicly available
Solubility	Not publicly available
Chemical Structure	A definitive 2D structure or SMILES string for DA-302168S is not yet publicly available in the searched resources.

## Mechanism of Action and Signaling Pathway

**DA-302168S** functions as a selective agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor.[1] The activation of GLP-1R by **DA-302168S** initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway mediates the various physiological effects of GLP-1, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2]



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**Figure 1:** Simplified GLP-1 Receptor Signaling Pathway.

## Preclinical Pharmacology

## In Vitro Potency and Selectivity

**DA-302168S** has demonstrated potent agonist activity at the human GLP-1 receptor.

Assay	Parameter	Result
GLP-1R Activation	EC <sub>50</sub>	1.32 nM[1]

EC<sub>50</sub> (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Selectivity studies have shown that **DA-302168S** has minimal to no agonist activity at related receptors such as the glucagon-like peptide-2 receptor (GLP-2R) and the glucagon receptor (GCGR).

## In Vivo Efficacy in Animal Models

Preclinical studies in animal models have shown that oral administration of **DA-302168S** leads to:

- Glucose Reduction: Effective lowering of blood glucose levels.[1][2]
- Appetite Suppression: Significant reduction in food intake.[1]

## Clinical Pharmacology - Phase I Studies

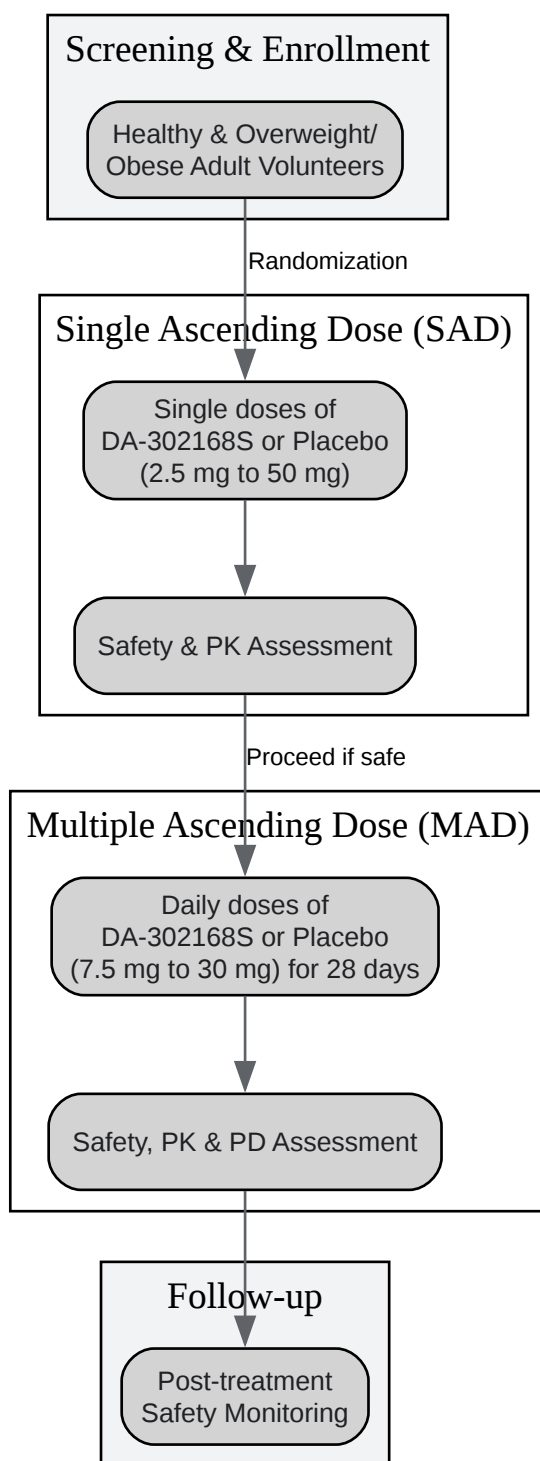
A first-in-human, randomized, double-blind, placebo-controlled Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **DA-302168S** in healthy adults and overweight/obese individuals. The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[2]

## Pharmacokinetics

The pharmacokinetic profile of **DA-302168S** was found to be dose-proportional with moderate inter-individual variability.[3]

Study Phase	Dose Range	Key Findings
SAD	2.5 mg - 50 mg	Dose-proportional increase in exposure.[3]
MAD	7.5 mg - 30 mg QD	Achieved steady-state concentrations.

Specific pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life from these studies are not yet publicly available in detail.



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**Figure 2:** Phase I Clinical Trial Workflow.

## Pharmacodynamics and Efficacy

In the MAD phase involving overweight and obese participants, **DA-302168S** demonstrated significant and dose-dependent efficacy.

Parameter	DA-302168S (7.5 mg - 30 mg QD)	Placebo
Mean Weight Loss	-5.67% to -7.26%	-2.90%

Treatment with **DA-302168S** was also associated with significant metabolic improvements, including:

- Reduced glucose fluctuations.[2]
- Lowered HbA1c levels.[2]
- Optimized lipid profiles.[2]

## Safety and Tolerability

**DA-302168S** was generally well-tolerated in the Phase I study.[3]

- Most Common Adverse Events: Gastrointestinal events, primarily nausea.[3]
- hERG Liability: Preclinical safety assessments revealed a low risk of hERG channel inhibition, with an  $IC_{50} > 30 \mu M$ . [1][2]

## Experimental Protocols

### In Vitro cAMP Activation Assay

- Objective: To determine the potency of **DA-302168S** in activating the GLP-1 receptor.
- Methodology:
  - Cells stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
  - Cells are seeded into multi-well plates and incubated until confluent.

- On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **DA-302168S** is serially diluted to a range of concentrations and added to the cells.
- Following a defined incubation period at 37°C, the cells are lysed.
- The intracellular cAMP concentration in the cell lysates is quantified using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
- The resulting data are plotted as a dose-response curve to calculate the EC<sub>50</sub> value.

## In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models

- Objective: To evaluate the effect of **DA-302168S** on glucose metabolism.
- Methodology:
  - Experimental animals (e.g., mice or rats) are fasted overnight.
  - A baseline blood glucose measurement is taken.
  - **DA-302168S** or a vehicle control is administered orally at a predetermined time before the glucose challenge.
  - A concentrated glucose solution is administered orally via gavage.
  - Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
  - The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.

## Food Intake Study in Animal Models

- Objective: To assess the effect of **DA-302168S** on appetite.

- Methodology:
  - Animals are individually housed to allow for accurate food intake measurement.
  - Following an acclimatization period, animals are fasted for a defined period to standardize hunger levels.
  - **DA-302168S** or a vehicle control is administered orally.
  - A pre-weighed amount of food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.
  - The cumulative food intake is calculated and compared between the treatment and control groups.

## hERG Safety Assay

- Objective: To assess the potential for **DA-302168S** to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
- Methodology:
  - A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
  - The whole-cell patch-clamp technique is employed to record the hERG current.
  - After establishing a stable baseline current, **DA-302168S** is applied to the cells at a range of concentrations.
  - The effect of each concentration on the hERG current is measured.
  - The percentage of current inhibition is plotted against the drug concentration to determine the IC<sub>50</sub> value.

## Future Directions

**DA-302168S** has successfully completed Phase I clinical trials and is currently undergoing Phase II studies to further evaluate its efficacy and safety in a larger patient population with



type 2 diabetes and obesity.[1][2] The results of these ongoing trials will be crucial in determining the future therapeutic role of this promising oral GLP-1 receptor agonist.

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